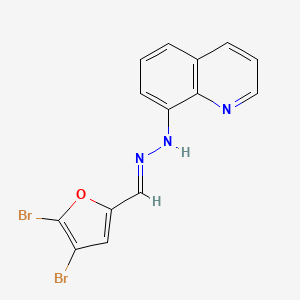
4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone (DBFQH) is a chemical compound that has been widely used in scientific research for its unique properties. It is a hydrazone derivative of 4,5-dibromo-2-furaldehyde and 8-quinolinecarboxaldehyde, and it has been shown to have potential as a therapeutic agent due to its ability to interact with biological systems.
Mecanismo De Acción
The mechanism of action of 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone is not fully understood, but it is believed to involve the inhibition of various enzymatic pathways. 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Additionally, 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone has also been found to inhibit the production of nitric oxide, which is involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. Additionally, 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone has been found to have low toxicity levels, making it a safer alternative to other chemical compounds. However, there are also limitations to the use of 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone in lab experiments. Its solubility in water is limited, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone. One area of research involves the development of 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone as an anti-tumor agent. Further studies are needed to determine the optimal dosage and administration route for 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone in cancer treatment. Additionally, research is needed to determine the potential side effects of 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone in humans. Another area of research involves the development of 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone in inhibiting the production of pro-inflammatory cytokines. Additionally, research is needed to determine the potential therapeutic applications of 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone in other inflammatory conditions, such as arthritis. Overall, 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone has shown great potential as a therapeutic agent, and further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone involves the reaction of 4,5-dibromo-2-furaldehyde and 8-quinolinecarboxaldehyde with hydrazine hydrate in the presence of a catalytic amount of acetic acid. The reaction proceeds through a condensation reaction between the aldehyde groups of the two starting materials and the hydrazine hydrate. The resulting product is then purified through column chromatography to obtain pure 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone.
Aplicaciones Científicas De Investigación
4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone has been used in a variety of scientific research applications. It has been shown to have potential as an anti-tumor agent, as it has been found to inhibit the growth of various cancer cell lines. 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 4,5-dibromo-2-furaldehyde 8-quinolinylhydrazone has been shown to have potential as an anti-bacterial agent, as it has been found to inhibit the growth of various bacterial strains.
Propiedades
IUPAC Name |
N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N3O/c15-11-7-10(20-14(11)16)8-18-19-12-5-1-3-9-4-2-6-17-13(9)12/h1-8,19H/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISRDYOQLDDCKA-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC3=CC(=C(O3)Br)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/N=C/C3=CC(=C(O3)Br)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


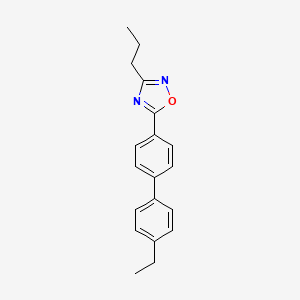
![N-[2-(4-fluorophenyl)ethyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5844265.png)
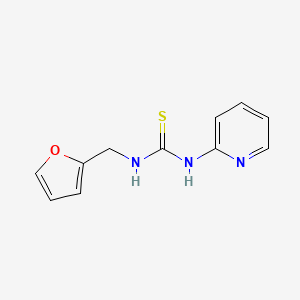
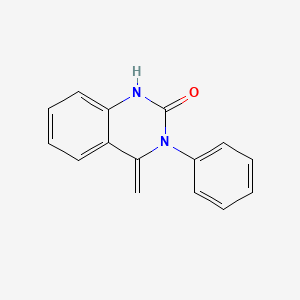
![methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5844288.png)
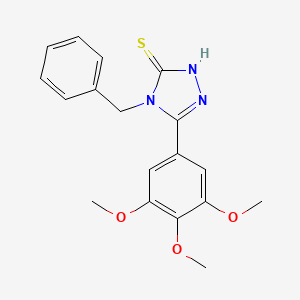
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5844297.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline](/img/structure/B5844322.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5844329.png)

![N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5844348.png)

